Boc-Orn(Fmoc)-OH Boc-Orn(Fmoc)-OH Boc-Orn(Fmoc)-OH is an amino acid-containing building block. It has been used to introduce δ-linked ornithine turns into synthetic macrocyclic β-sheets.

Brand Name: Vulcanchem
CAS No.: 150828-96-9
VCID: VC21543451
InChI: InChI=1S/C25H30N2O6/c1-25(2,3)33-24(31)27-21(22(28)29)13-8-14-26-23(30)32-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)/t21-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Molecular Formula: C25H30N2O6
Molecular Weight: 454.5 g/mol

Boc-Orn(Fmoc)-OH

CAS No.: 150828-96-9

Cat. No.: VC21543451

Molecular Formula: C25H30N2O6

Molecular Weight: 454.5 g/mol

* For research use only. Not for human or veterinary use.

Boc-Orn(Fmoc)-OH - 150828-96-9

CAS No. 150828-96-9
Molecular Formula C25H30N2O6
Molecular Weight 454.5 g/mol
IUPAC Name (2S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Standard InChI InChI=1S/C25H30N2O6/c1-25(2,3)33-24(31)27-21(22(28)29)13-8-14-26-23(30)32-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)/t21-/m0/s1
Standard InChI Key YEBWACZYMHWWEK-NRFANRHFSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O

Chemical Properties and Structure

Boc-Orn(Fmoc)-OH possesses specific chemical properties that influence its behavior in solution and its applications in organic synthesis.

Physical and Chemical Properties

The table below summarizes the key physical and chemical properties of Boc-Orn(Fmoc)-OH:

PropertyValue
CAS Number150828-96-9
Molecular FormulaC₂₅H₃₀N₂O₆
Molecular Weight454.5 g/mol
Physical StateSolid (typically white powder)
SolubilityDMF: 30 mg/ml, DMSO: 30 mg/ml, DMSO:PBS (pH 7.2) (1:4): 0.20 mg/ml
SMILES NotationCC(C)(C)OC(=O)NC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O

The compound exhibits good solubility in polar aprotic solvents like DMF and DMSO, which is characteristic of protected amino acids used in peptide synthesis . This solubility profile makes it compatible with standard solid-phase peptide synthesis protocols.

Structural Features

Boc-Orn(Fmoc)-OH contains several key structural elements:

  • A carboxylic acid group at the α-carbon for peptide bond formation

  • A tert-butyloxycarbonyl (Boc) protecting group on the α-amino group

  • A fluorenylmethoxycarbonyl (Fmoc) protecting group on the δ-amino group

  • A chiral center with S configuration at the α-carbon

These features make the compound suitable for controlled peptide synthesis with selective deprotection strategies.

Applications in Peptide Chemistry

Boc-Orn(Fmoc)-OH serves as a valuable building block in peptide synthesis, particularly in scenarios requiring selective deprotection.

Role in Peptide Synthesis

The unique protection pattern of Boc-Orn(Fmoc)-OH makes it especially useful in peptide synthesis strategies where:

  • The α-amino group needs to be selectively deprotected under acidic conditions (removing the Boc group)

  • The δ-amino group requires deprotection under basic conditions (removing the Fmoc group)

This orthogonal protection pattern allows for precise control over the incorporation of ornithine into peptide sequences and enables the creation of side-chain modifications or branched peptides.

Comparison with Related Protected Ornithine Derivatives

The table below compares Boc-Orn(Fmoc)-OH with its isomeric counterpart Fmoc-Orn(Boc)-OH:

FeatureBoc-Orn(Fmoc)-OHFmoc-Orn(Boc)-OH
CAS Number150828-96-9109425-55-0
α-Amino ProtectionBocFmoc
δ-Amino ProtectionFmocBoc
Molecular Weight454.5 g/mol454.52 g/mol
Primary UsePeptide synthesis requiring α-Boc strategyPeptide synthesis requiring α-Fmoc strategy
Deprotection SequenceTypically α first (acid), then δ (base)Typically α first (base), then δ (acid)

The choice between these two compounds depends on the specific peptide synthesis strategy and the desired sequence of deprotection steps .

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